molecular formula C9H13ClN2O4S B1450289 7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride CAS No. 1417350-06-1

7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride

Cat. No. B1450289
M. Wt: 280.73 g/mol
InChI Key: LWEHKIUVPFIGGZ-UHFFFAOYSA-N
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Description

7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride (7-AM-DBS) is an organic compound that belongs to the class of heterocyclic compounds. It is an important intermediate for the synthesis of various organic compounds and drugs. 7-AM-DBS is used in various scientific research applications, such as drug design and development, as well as in the synthesis of various organic compounds and drugs.

Scientific Research Applications

Pharmacological Synthesis and Enzyme Inhibition

  • A study focused on the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives, including 7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride, and their pharmacological evaluation. These compounds showed moderate activity against butyrylcholinesterase and acetylcholinesterase, and a promising activity against the lipoxygenase enzyme. They also demonstrated proficient antimicrobial activities and were computationally docked against various enzymes to highlight their importance in enzyme inhibition (Irshad, 2018).

Enzyme Inhibitory Potential

  • Another research investigated sulfonamides having benzodioxane and acetamide moieties for their enzyme inhibitory potential. The synthesized compounds exhibited significant inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). In silico molecular docking results were also consistent with the in vitro enzyme inhibition data (Abbasi et al., 2019).

Antibacterial Potential

  • Research into N-substituted sulfonamides bearing benzodioxane moiety revealed significant antibacterial potential against various Gram-negative and Gram-positive strains. This study contributes to understanding the role of these compounds in potential therapeutic applications (Abbasi et al., 2016).

Molecular Docking and Biological Evaluation

  • The biological evaluation and molecular docking studies of certain N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides, including derivatives, were conducted. These compounds exhibited activities against several enzymes and microbial species, providing insights into their therapeutic utility (Irshad et al., 2019).

Monoamine Oxidase Inhibitory Activity

  • In the context of monoamine oxidase inhibition, certain derivatives of 2,3-dihydrobenzo[1,4]dioxine were synthesized and evaluated. These compounds were found to be selective inhibitors of monoamine oxidase A and B, suggesting their potential in treating disorders related to these enzymes (Ahmad et al., 2019).

Computational Quantum Chemical and Biological Studies

  • Computational studies on Uracil-5-Tertiary Sulfonamides, including derivatives of 7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride, were performed. These studies focused on molecular structure, gas-phase acidity, and other biological properties, contributing to the understanding of these compounds at a molecular level (Gaurav & Krishna, 2021).

properties

IUPAC Name

7-amino-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S.ClH/c1-11-16(12,13)9-5-8-7(4-6(9)10)14-2-3-15-8;/h4-5,11H,2-3,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEHKIUVPFIGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1N)OCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride
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7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride
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7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride
Reactant of Route 5
7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride
Reactant of Route 6
7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride

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